methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate
Description
Properties
IUPAC Name |
methyl (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-13-11(12)5-3-8-2-4-9-10(6-8)15-7-14-9/h2-6H,7H2,1H3/b5-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNYKVVEDMUXTO-HWKANZROSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate, commonly referred to as methyl 3-(1,3-benzodioxol-5-yl)acrylate, is a compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known to enhance biological activity through various interactions with biological targets. The structure can be represented as follows:
This structure allows for π-π interactions with aromatic residues in proteins and potential hydrolysis of the ester group, leading to active metabolites that may exhibit biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated against various bacterial strains and fungi, showing effectiveness in inhibiting growth. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
The compound has also been studied for its anticancer properties. It has shown selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential cancer therapies with fewer side effects. The proposed mechanism involves the modulation of signaling pathways related to cell proliferation and apoptosis.
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within the cell:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer cell proliferation.
- Receptor Modulation : It can modulate the activity of receptors that play a role in cellular signaling pathways.
- Metabolic Interactions : Hydrolysis of the ester group can release active metabolites that exert biological effects.
Case Studies and Research Findings
Several studies have examined the biological effects of this compound:
- Study on Antimicrobial Activity : A study reported that the compound demonstrated effective inhibition against pathogenic bacteria, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL.
- Anticancer Research : In vitro studies showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The IC50 values were found to be significantly lower than those for normal cell lines, indicating a selective anticancer effect.
Data Table: Summary of Biological Activities
| Activity Type | Target Organisms/Cells | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC: 32 µg/mL | |
| Antimicrobial | Escherichia coli | MIC: 64 µg/mL | |
| Anticancer | Breast cancer cells | Induced apoptosis | |
| Anticancer | Colon cancer cells | IC50 < 10 µM |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Esters with Varying Alkyl Chains
a) Ethyl (E)-3-(1,3-Benzodioxol-5-yl)acrylate (CAS: 24393-66-6)
- Structural Difference : Ethyl ester substituent instead of methyl.
- Properties : Higher molecular weight (236.22 g/mol vs. 206.19 g/mol) and increased lipophilicity compared to the methyl analogue.
- Applications : Used in flavor and fragrance industries due to slower hydrolysis rates under basic conditions .
b) Hexyl (E)-3-(1,3-Benzodioxol-5-yl)prop-2-enoate (CAS: 823200-10-8)
- Structural Difference : Hexyl ester chain.
- Properties : Enhanced hydrophobicity (logP ≈ 3.5 vs. 1.8 for methyl ester), making it suitable for lipid-based formulations .
Table 1: Physical Properties of Benzodioxol Propenoate Esters
| Compound | Molecular Weight (g/mol) | Purity (%) | logP | Solubility (Water) |
|---|---|---|---|---|
| Methyl ester (Target) | 206.19 | 95 | 1.8 | Low |
| Ethyl ester | 236.22 | 98 | 2.2 | Very low |
| Hexyl ester | 276.33 | 95 | 3.5 | Insoluble |
Chalcone Derivatives with Benzodioxol Moieties
Chalcones, such as (2E)-1-(1,3-benzodioxol-5-yl)-3-(4-chlorophenyl)prop-2-en-1-one, differ in functional groups (ketone vs. ester):
- Reactivity: Chalcones undergo Michael additions and cyclizations, while propenoate esters participate in Diels-Alder reactions due to their electron-deficient double bonds .
- Electronic Properties: The ester group in methyl propenoate withdraws electrons more strongly than the ketone in chalcones, reducing nucleophilic attack susceptibility .
Table 2: Spectral Data Comparison
| Compound | IR (C=O stretch, cm⁻¹) | ¹H NMR (δ, ppm, Benzodioxol H) |
|---|---|---|
| Methyl propenoate | 1715 | 6.05–6.15 (d, J = 8.5 Hz) |
| Ethyl propenoate | 1705 | 6.03–6.12 (d, J = 8.4 Hz) |
| Chalcone | 1670 | 6.10–6.20 (m) |
Benzofuran Carboxylates
Methyl benzofuran carboxylates (e.g., methyl benzofuran-2-carboxylate, CAS: 1646-27-1) share aromatic heterocycles but lack the dioxolane ring:
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl (E)-3-(1,3-benzodioxol-5-yl)-2-propenoate?
The synthesis of this compound typically involves Claisen-Schmidt condensation between a benzodioxole-substituted aldehyde and a methyl ester. For example, analogous procedures (e.g., condensation of 4-hydroxy-3-methoxy-5-propenylbenzaldehyde with ethyl acrylate) yield α,β-unsaturated esters via acid- or base-catalyzed mechanisms . Key steps include:
- Reagent selection : Use of triethylamine as a base to deprotonate intermediates.
- Temperature control : Reactions often proceed at room temperature to minimize side products.
- Purification : Column chromatography or recrystallization ensures purity (>95% by LC/MS-UV) .
Yields can vary (e.g., 55% in similar syntheses) depending on substituent steric effects .
Basic: How do electronic effects of the benzodioxole ring influence the α,β-unsaturated ester’s reactivity?
The 1,3-benzodioxole group acts as an electron-donating moiety due to its methylenedioxy bridge, enhancing conjugation in the α,β-unsaturated ester system. This increases electrophilicity at the β-carbon, facilitating nucleophilic attacks (e.g., Michael additions). Methodological insights:
- UV-Vis spectroscopy : Monitor absorbance shifts (e.g., λmax ~270–300 nm) to assess conjugation extent .
- Computational modeling : Density Functional Theory (DFT) calculations reveal charge distribution and frontier molecular orbital interactions .
Such studies show that substituents on the benzodioxole ring modulate reactivity by altering electron density .
Advanced: What analytical techniques validate stereochemistry and purity of this compound?
- Single-crystal X-ray diffraction : Resolves stereochemistry (e.g., confirming E-configuration) with precision (R factor <0.04) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : HP-5MS columns (30 m length, 0.25 mm ID) with He carrier gas (1.5 mL/min) separate isomers; retention indices ~1559 .
- NMR spectroscopy : NMR signals at δ 6.8–7.2 ppm (benzodioxole protons) and δ 6.3–6.5 ppm (vinyl protons) confirm structure .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>99%) .
Advanced: How do reaction conditions control regioselectivity in Michael additions involving this ester?
Regioselectivity in Michael additions depends on:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring β-carbon attack .
- Catalysts : Organocatalysts like proline derivatives enhance enantioselectivity (e.g., 80–90% ee in asymmetric additions) .
- Temperature : Lower temperatures (0–5°C) reduce kinetic side reactions, improving selectivity for 1,4-adducts .
Kinetic studies (e.g., via NMR monitoring) quantify rate constants under varying conditions .
Basic: What safety protocols are essential for handling this compound in the lab?
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (nitrile), lab coats, and P95 respirators to avoid inhalation .
- Ventilation : Use fume hoods to prevent vapor accumulation (flash point data unavailable; assume flammability) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and avoid drainage contamination .
Advanced: What strategies optimize bioactivity in derivatives of this compound?
Derivative design focuses on:
- Functional group modification : Introducing substituents (e.g., halogens, tert-butyl groups) to the benzodioxole ring enhances lipophilicity and target binding .
- Ester hydrolysis : Converting the methyl ester to a carboxylic acid improves solubility for in vitro assays .
- Hybrid pharmacophores : Coupling with bioactive moieties (e.g., thiophene, indole) via Pd-catalyzed cross-coupling broadens therapeutic potential .
Biological screening (e.g., anticonvulsant assays in murine models) validates efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
